3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile
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Overview
Description
3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile is a chemical compound characterized by a pyrrolidine ring substituted with a cyclobutyl group, a carbonitrile group, and a ketone group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclobutyl and carbonitrile groups. One common method involves the reaction of a suitable precursor, such as a cyclobutylamine, with a carbonyl compound to form the pyrrolidine ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-oxopyrrolidine-3-carbonitrile: Similar in structure but lacks the cyclobutyl group.
3-cyclobutyl-2-oxopyrrolidine: Similar but does not have the nitrile group.
3-cyclobutyl-2-oxopyrrolidine-3-carboxylic acid: Similar but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile is unique due to the presence of both the cyclobutyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1462289-89-9 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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